Cas no 2229010-79-9 (tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate)
tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate
- tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate
- EN300-1883682
- 2229010-79-9
-
- Inchi: 1S/C13H24N2O3/c1-12(2,3)18-11(17)15-13(10(16)9-14)7-5-4-6-8-13/h4-9,14H2,1-3H3,(H,15,17)
- InChI Key: KMQIPSCKBAUTKK-UHFFFAOYSA-N
- SMILES: O=C(CN)C1(CCCCC1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 256.17869263g/mol
- Monoisotopic Mass: 256.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 81.4Ų
tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1883682-0.05g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 0.05g |
$683.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-0.1g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 0.1g |
$715.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-0.25g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 0.25g |
$748.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-0.5g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 0.5g |
$781.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-1.0g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 1g |
$813.0 | 2023-05-23 | ||
| Enamine | EN300-1883682-2.5g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 2.5g |
$1594.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-5.0g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 5g |
$2360.0 | 2023-05-23 | ||
| Enamine | EN300-1883682-10.0g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 10g |
$3500.0 | 2023-05-23 | ||
| Enamine | EN300-1883682-1g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 1g |
$813.0 | 2023-09-18 | ||
| Enamine | EN300-1883682-5g |
tert-butyl N-[1-(2-aminoacetyl)cyclohexyl]carbamate |
2229010-79-9 | 5g |
$2360.0 | 2023-09-18 |
tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
Additional information on tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate
Ter-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate: A Comprehensive Overview
Ter-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate, also known by its CAS number CAS No. 2229010-79-9, is a compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of cyclohexane, a six-membered ring hydrocarbon, with a substituted aminoacetyl group and a tert-butyl carbamate moiety. Its unique structure endows it with versatile chemical properties, making it a valuable molecule for both academic research and industrial applications.
The synthesis of tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate involves a series of carefully controlled reactions, including nucleophilic substitution and condensation processes. The presence of the tert-butyl group enhances the molecule's stability, while the aminoacetyl group introduces functional versatility. Recent studies have explored its potential as a building block in the synthesis of bioactive compounds, particularly in drug discovery.
In terms of applications, this compound has been utilized in the development of peptide-based drugs due to its ability to stabilize peptide bonds under physiological conditions. Researchers have also investigated its role in catalytic processes, where it serves as an efficient catalyst for various organic transformations. Furthermore, its compatibility with biological systems makes it a promising candidate for use in biotechnological applications.
Recent advancements in computational chemistry have allowed for deeper insights into the molecular dynamics of CAS No. 2229010-79-9. Molecular modeling studies have revealed that the compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability. These attributes are crucial for its potential use in therapeutic agents targeting various diseases.
The integration of tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate into medicinal chemistry has opened new avenues for drug design. Its ability to modulate enzyme activity and interact with cellular receptors has been extensively studied. For instance, recent research has demonstrated its potential as an inhibitor of certain proteases, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases.
In conclusion, tert-butyl N-1-(2-aminoacetyl)cyclohexylcarbamate, identified by its CAS number CAS No. 2229010-79-9, represents a significant advancement in chemical innovation. Its structural features, combined with cutting-edge research findings, position it as a key player in the development of novel therapeutic agents and advanced materials.
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